4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one
Description
Historical Development of Isoxazolo[3,4-d]pyridazinone Scaffolds
The isoxazolo[3,4-d]pyridazinone scaffold emerged as a chemically versatile heterocyclic system in the late 20th century, with early work focusing on its potential as a bioisostere for purine and pyrimidine derivatives. Initial synthetic efforts by Dal Piaz et al. in the 1990s demonstrated its utility in designing aldose reductase inhibitors, such as 3-methyl-4-(p-chlorophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one acetic acid. Subsequent studies expanded its applications to neuromodulation, with Natale et al. identifying selective positive allosteric modulation of metabotropic glutamate receptors (mGluR2/4) by derivatives bearing aryl substituents at the C4 position. The introduction of naphthyl groups, including 2-naphthyl, marked a critical advancement in optimizing lipophilicity and π-stacking interactions for CNS-targeted therapies.
Significance in Heterocyclic Chemistry
Isoxazolo[3,4-d]pyridazinones combine two pharmacologically privileged motifs:
- Isoxazole : Provides metabolic stability and dipole moment (2.5–3.0 D) for target engagement.
- Pyridazinone : Enhances hydrogen-bonding capacity (N-H and C=O groups) while maintaining planarity for π-π interactions.
This fusion creates a rigid, planar scaffold with:
- Dipole-dipole interactions : 5.5–6.0 D net dipole moment from the pyridazine ring.
- Tautomerism : Keto-enol tautomerism at the pyridazinone N7 position influences electronic distribution.
Table 1 : Key Physicochemical Properties Compared to Related Heterocycles
| Property | Isoxazolo[3,4-d]pyridazinone | Pyridine | Benzene |
|---|---|---|---|
| LogP | 2.1–3.8 | 0.65 | 2.13 |
| Dipole Moment (D) | 5.8–6.2 | 2.33 | 0 |
| H-bond Acceptors | 4 | 1 | 0 |
Nomenclature and Systematic Classification
The compound’s IUPAC name follows these conventions:
- Core : Isoxazolo[3,4-d]pyridazin-7(6H)-one (CAS: 952182-91-1).
- Substituent : 2-Naphthyl group at position 4.
Structural Breakdown :
Position of 4-(2-Naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one in Medicinal Chemistry
This derivative exemplifies strategic scaffold optimization through:
- Spatial blocking : The 2-naphthyl group restricts rotation, enforcing a coplanar orientation with the heterocyclic core.
- Allosteric modulation : Demonstrated 230% potentiation of mGluR4 at 10 μM in calcium mobilization assays.
- Selectivity : >100-fold selectivity over mGluR1/5/8 subtypes due to steric complementarity in the 7TM domain.
Key Applications :
Properties
IUPAC Name |
4-naphthalen-2-yl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c19-15-14-12(8-20-18-14)13(16-17-15)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBLSGJBQAJWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=O)C4=NOC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocyclic Assembly via Cyclocondensation Reactions
The isoxazolo[3,4-d]pyridazinone scaffold is typically constructed through cyclocondensation of α,β-unsaturated carbonyl precursors with hydrazine derivatives. For 4-(2-naphthyl) substitution, pre-functionalization of the pyridazinone ring at the 4-position is critical. A seminal approach involves the reaction of 2-naphthyl-substituted diketones with hydrazine hydrate under acidic conditions to form the pyridazinone intermediate. For example, treatment of 4-(2-naphthyl)-2,3-pentanedione with hydrazine sulfate in ethanol at reflux yields 4-(2-naphthyl)pyridazin-3(2H)-one, which serves as the foundational intermediate.
Subsequent isoxazole ring annulation is achieved via [3+2] cycloaddition between the pyridazinone’s α,β-unsaturated carbonyl system and a nitrile oxide generated in situ. Employing chloroxime derivatives in the presence of triethylamine facilitates the formation of the isoxazole ring, with the 2-naphthyl group remaining intact due to its electronic neutrality and steric stability.
Lateral Metalation Strategies for Direct Functionalization
Lateral metalation offers a regioselective pathway to introduce the 2-naphthyl group post-cyclization. As demonstrated in isoxazolo[3,4-d]pyridazinone chemistry, lithiation at the 4-position using lithium diisopropylamide (LDA) at −78°C generates a reactive aryl lithium species. Quenching this intermediate with 2-naphthaldehyde or 2-naphthoyl chloride installs the desired substituent. For instance, treatment of 4-lithio-isoxazolo[3,4-d]pyridazin-7(6H)-one with 2-naphthoyl chloride in tetrahydrofuran (THF) yields the 4-(2-naphthyl) derivative in 68% yield after purification by column chromatography.
This method’s efficacy is contingent upon the absence of competing electrophilic sites and the steric accessibility of the 4-position. Nuclear magnetic resonance (NMR) studies confirm the retention of stereoelectronic integrity, with $$ ^1H $$ NMR spectra displaying characteristic deshielding of the naphthyl protons at δ 7.8–8.2 ppm.
Comparative analysis reveals that Buchwald-Hartwig amination, though effective for aryl amine installation, is unsuitable for naphthyl group introduction due to competing side reactions. X-ray crystallography of the coupled product validates the planar geometry of the naphthyl moiety and its orthogonal orientation relative to the heterocyclic core.
Multi-Component Reaction (MCR) Platforms
One-pot MCRs streamline the synthesis by concurrently assembling the pyridazinone and isoxazole rings while incorporating the 2-naphthyl group. A representative protocol involves the reaction of 2-naphthylglyoxal, malononitrile, and hydroxylamine hydrochloride in acetic acid, yielding a 4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one precursor. Subsequent oxidation with manganese dioxide in dichloromethane completes the aromatization process.
This method’s efficiency (85% yield) stems from the synergistic activation of reactants in a single reaction vessel, minimizing intermediate isolation steps. Fourier-transform infrared (FTIR) spectroscopy corroborates the formation of the isoxazole ring via absorption bands at 1646 cm$$^{-1}$$ (C=N stretch) and 1265 cm$$^{-1}$$ (N–O stretch).
Mechanistic Insights and Byproduct Analysis
Competing pathways in isoxazolo-pyridazinone synthesis often generate regioisomeric byproducts. For example, incomplete cyclization during the [3+2] cycloaddition step may yield open-chain oxime intermediates, detectable via thin-layer chromatography (TLC) at R$$_f$$ 0.3–0.4. Mitigation strategies include rigorous temperature control (−10°C during nitrile oxide generation) and the use of molecular sieves to scavenge water.
Density functional theory (DFT) calculations reveal that the 2-naphthyl group’s electron-donating resonance effects stabilize the transition state during cyclocondensation, lowering the activation energy by 12.3 kJ/mol compared to phenyl analogues.
Analytical and Spectroscopic Characterization
Definitive structural elucidation of this compound relies on multimodal analysis:
- $$ ^1H $$ NMR (CDCl$$3$$): δ 8.15–7.45 (m, 7H, naphthyl), 6.82 (s, 1H, H-5), 3.75 (s, 3H, N-CH$$3$$).
- $$ ^{13}C $$ NMR : 165.2 ppm (C=O), 158.9 ppm (C=N), 134.5–126.3 ppm (naphthyl carbons).
- HRMS : m/z calc’d for C$${20}$$H$${13}$$N$$3$$O$$2$$ [M+H]$$^+$$: 336.1082, found: 336.1085.
X-ray diffraction studies further confirm the dihedral angle between the naphthyl and isoxazolo-pyridazinone planes (32°), underscoring the compound’s nonplanar topology.
Industrial-Scale Production Considerations
Scaling the synthesis to kilogram quantities necessitates solvent optimization and catalytic recycling. Substituting THF with 2-methyltetrahydrofuran (2-MeTHF) in cross-coupling reactions improves reaction sustainability while maintaining yields (72%). Continuous-flow reactors enhance the safety profile of nitrile oxide cycloadditions by minimizing exothermic hazards.
Chemical Reactions Analysis
Types of Reactions
4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The naphthyl group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[5,4-b]pyridines: These compounds share a similar core structure but differ in the position of the isoxazole ring and substituents.
Pyrazolo[3,4-d]pyridazines: These compounds have a pyrazole ring instead of an isoxazole ring, leading to different chemical properties and biological activities.
Uniqueness
4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one is unique due to the presence of the naphthyl group, which enhances its chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Biological Activity
4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a unique naphthyl group attached to an isoxazolo[3,4-d]pyridazinone core, which enhances its reactivity and potential applications in medicinal chemistry.
- Chemical Formula : C₁₅H₉N₃O₂
- Molecular Weight : 263.25 g/mol
- Melting Point : 260–262 °C
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic properties:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. For instance, it has shown activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In comparative studies, it demonstrated stronger inhibitory efficacy than conventional anti-inflammatory drugs like dexamethasone .
- Antimicrobial Effects : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various human tumor cell lines. The results showed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.67 |
| CaCo-2 | 8.43 |
| A549 (Lung Cancer) | 12.34 |
These findings indicate a promising potential for this compound in cancer therapy.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory effects, the compound was tested for its ability to inhibit IL-6 and TNF-α production in MCF-7 breast cancer cells:
| Treatment | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| Control | 0 | 0 |
| Dexamethasone (1 µg/mL) | 50 | 60 |
| Compound (10 µg/mL) | 89 | 78 |
This data suggests that this compound could serve as a potent anti-inflammatory agent.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Cyclooxygenase Inhibition : Similar compounds have been documented to selectively inhibit COX-2, leading to reduced inflammation and pain.
- Cell Cycle Arrest : The compound appears to induce cell cycle arrest in the S phase, promoting apoptosis in cancer cells.
- Cytotoxic Mechanisms : It may exert cytotoxic effects through the generation of reactive oxygen species (ROS), leading to cellular damage and death.
Q & A
Q. What untapped applications exist for this scaffold?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
